molecular formula C8H15ClN2O3 B13503443 (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride

(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride

Katalognummer: B13503443
Molekulargewicht: 222.67 g/mol
InChI-Schlüssel: MCFIDLSJFDVJPU-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of amino acids It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 3-aminopropanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions. For example, the carboxylic acid group may be protected as an ester.

    Coupling Reaction: The key step involves the coupling of the protected pyrrolidine derivative with the protected 3-aminopropanoic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: After the coupling reaction, the protecting groups are removed under mild conditions to yield the desired product.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

    Substitution: The compound can participate in substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.

    Protein Interaction: It can be used to study protein-ligand interactions.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Diagnostic Agents: It may be used in the development of diagnostic agents for imaging studies.

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

    Agriculture: It may have applications in the development of agrochemicals.

Wirkmechanismus

The mechanism of action of (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Proline: An amino acid with a pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: A derivative of pyrrolidine with a carboxylic acid group.

Uniqueness:

    Structural Features: The presence of both an amino group and a carboxylic acid group in the same molecule makes (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride unique.

    Functional Versatility:

Eigenschaften

Molekularformel

C8H15ClN2O3

Molekulargewicht

222.67 g/mol

IUPAC-Name

(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H14N2O3.ClH/c9-4-3-7(11)10-5-1-2-6(10)8(12)13;/h6H,1-5,9H2,(H,12,13);1H/t6-;/m1./s1

InChI-Schlüssel

MCFIDLSJFDVJPU-FYZOBXCZSA-N

Isomerische SMILES

C1C[C@@H](N(C1)C(=O)CCN)C(=O)O.Cl

Kanonische SMILES

C1CC(N(C1)C(=O)CCN)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.